Home > Products > Screening Compounds P68583 > 2,6-Dimethyl-4-[(3-methylthiophen-2-yl)methyl]morpholine
2,6-Dimethyl-4-[(3-methylthiophen-2-yl)methyl]morpholine -

2,6-Dimethyl-4-[(3-methylthiophen-2-yl)methyl]morpholine

Catalog Number: EVT-3982904
CAS Number:
Molecular Formula: C12H19NOS
Molecular Weight: 225.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Relevance: Nifedipine serves as a crucial structural foundation for many compounds discussed in the papers, highlighting the significance of the 1,4-dihydropyridine core and its substitutions in influencing calcium channel antagonist activity. While 2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine does not possess the dihydropyridine ring, its potential interaction with calcium channels could be investigated considering the well-established activity of nifedipine and its analogues. Furthermore, exploring bioisosteric replacements of the nitrophenyl group in nifedipine with heterocycles like thiophene, as seen in the target compound, is a common strategy in medicinal chemistry to optimize activity and improve pharmacological properties [].

Nicardipine

Relevance: The provided papers discuss the synthesis and biological evaluation of nicardipine and its various analogues [, , ]. The presence of a substituted thiophene ring in 2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine, instead of the nitrophenyl group in nicardipine, offers a potential avenue for investigating modified calcium channel modulation. Comparing the structure-activity relationships of nicardipine analogues with the target compound could provide valuable insights into the impact of different aromatic substituents on pharmacological activity.

Manidipine

Relevance: The research explores the synthesis and biological activity of manidipine enantiomers []. This highlights the significance of stereochemistry in influencing the pharmacological activity of dihydropyridine calcium channel blockers. While 2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine lacks a chiral center within its morpholine ring, this comparison emphasizes the importance of considering stereochemical aspects when designing and evaluating related compounds, especially if structural modifications introduce new chiral centers.

Benidipine

Relevance: The research highlights the superior antihypertensive activity of the alpha-diastereoisomer of benidipine compared to the beta-isomer []. This emphasizes the importance of stereochemistry, even within substituents attached to the dihydropyridine ring, in influencing the pharmacological activity of these compounds. While 2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine lacks the dihydropyridine core, the study of benidipine diastereoisomers underscores the importance of evaluating potential stereoisomers if structural modifications to the target compound lead to the creation of new chiral centers.

FRC-8411

Relevance: The research investigated the antihypertensive and cardiovascular effects of FRC-8411 [, ]. Notably, two polymorphic forms of the drug exhibited different pharmacological profiles, highlighting the influence of solid-state properties on drug activity. Although 2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine is not a dihydropyridine derivative, this finding emphasizes the importance of considering polymorphism and solid-state characterization during drug development for compounds with potential therapeutic applications, including those structurally related to the target compound.

NKY-722

Relevance: The provided papers discuss the synthesis and pharmacological evaluation of NKY-722, highlighting its potent calcium channel blocking activity and prolonged duration of action compared to other dihydropyridines [, ]. While 2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine does not share the dihydropyridine core, exploring the structure-activity relationships of NKY-722 and its analogues, particularly regarding the influence of the piperazine substituent, could offer valuable insights for designing and optimizing compounds with potential calcium channel modulating properties, even with structural variations.

YC-93

Compound Description: YC-93 is a dihydropyridine derivative with potent vasodilatory effects, particularly in cerebral and coronary vessels [, ]. It exhibits its action by blocking L-type calcium channels. The structure of YC-93 features a 3-[2-(N-benzyl-N-methylamino)]-ethyl ester group at the 3-position of the dihydropyridine ring.

MN9202

Compound Description: MN9202 is a dihydropyridine compound investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury [, ]. It likely exerts its action through modulation of calcium channels, though its specific mechanism requires further investigation. MN9202 has a pentyl ester group at the 3-position of the dihydropyridine ring.

YM-09730

Relevance: The study emphasizes the crucial role of stereochemistry in determining the activity of YM-09730 []. While 2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine itself lacks a chiral center within its morpholine ring, this research underscores the importance of considering stereochemical aspects if structural modifications to the target compound introduce new chiral centers. Evaluating potential stereoisomers of modified analogs could be crucial in optimizing activity and selectivity.

Properties

Product Name

2,6-Dimethyl-4-[(3-methylthiophen-2-yl)methyl]morpholine

IUPAC Name

2,6-dimethyl-4-[(3-methylthiophen-2-yl)methyl]morpholine

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

InChI

InChI=1S/C12H19NOS/c1-9-4-5-15-12(9)8-13-6-10(2)14-11(3)7-13/h4-5,10-11H,6-8H2,1-3H3

InChI Key

MYQBJXAVESBUQC-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC2=C(C=CS2)C

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CS2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.